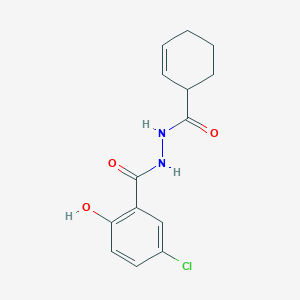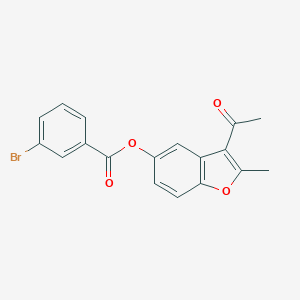![molecular formula C21H13BrN2O3 B378601 3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone](/img/structure/B378601.png)
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone typically involves the reaction of 2-phenylquinazolin-4(3H)-one with 3-bromobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The quinazolinone core can undergo oxidation to form quinazoline derivatives or reduction to yield dihydroquinazolinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit various enzymes, including kinases and proteases, by binding to their active sites . This inhibition can lead to the modulation of cellular pathways involved in disease processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-phenyl-quinazolin-3-yl) phenylbenzoate: Similar structure but with a phenyl group instead of a bromine atom.
4-Oxo-2-phenyl-quinazolin-3-yl) methylbenzoate: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions. This allows for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C21H13BrN2O3 |
|---|---|
Molecular Weight |
421.2g/mol |
IUPAC Name |
(4-oxo-2-phenylquinazolin-3-yl) 3-bromobenzoate |
InChI |
InChI=1S/C21H13BrN2O3/c22-16-10-6-9-15(13-16)21(26)27-24-19(14-7-2-1-3-8-14)23-18-12-5-4-11-17(18)20(24)25/h1-13H |
InChI Key |
NTFVQOAUIXUYDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B378518.png)
![Ethyl 4-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B378519.png)
![Ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-(4-phenylphenyl)thiophene-3-carboxylate](/img/structure/B378520.png)
![3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B378525.png)
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B378526.png)
![2-(4-bromophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378528.png)
![2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate](/img/structure/B378529.png)
![2-(4-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378532.png)

![2-[(4-Bromobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid](/img/structure/B378534.png)
![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl benzoate](/img/structure/B378535.png)
![1-(5-Hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B378537.png)
![2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B378541.png)

